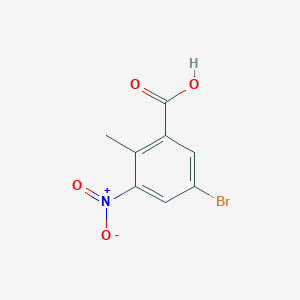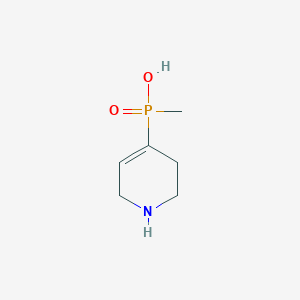![molecular formula C24H25NO7 B031427 5-Oxo-1-[(2,3,6,7-tetramethoxyphenanthren-9-yl)methyl]-L-proline CAS No. 87227-00-7](/img/structure/B31427.png)
5-Oxo-1-[(2,3,6,7-tetramethoxyphenanthren-9-yl)methyl]-L-proline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Oxo-1-[(2,3,6,7-tetramethoxyphenanthren-9-yl)methyl]-L-proline, also known as OTMP, is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic applications. OTMP is a proline-based compound that exhibits a unique structure and mechanism of action, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
5-Oxo-1-[(2,3,6,7-tetramethoxyphenanthren-9-yl)methyl]-L-proline exerts its therapeutic effects through a unique mechanism of action. 5-Oxo-1-[(2,3,6,7-tetramethoxyphenanthren-9-yl)methyl]-L-proline is a potent inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which plays a key role in the regulation of glucose metabolism and immune function. By inhibiting DPP-IV, 5-Oxo-1-[(2,3,6,7-tetramethoxyphenanthren-9-yl)methyl]-L-proline can improve glucose tolerance and insulin sensitivity, as well as modulate immune responses. 5-Oxo-1-[(2,3,6,7-tetramethoxyphenanthren-9-yl)methyl]-L-proline has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins. Inhibition of MMPs by 5-Oxo-1-[(2,3,6,7-tetramethoxyphenanthren-9-yl)methyl]-L-proline can prevent tissue damage and promote tissue repair.
Efectos Bioquímicos Y Fisiológicos
5-Oxo-1-[(2,3,6,7-tetramethoxyphenanthren-9-yl)methyl]-L-proline has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and neuroprotective properties, 5-Oxo-1-[(2,3,6,7-tetramethoxyphenanthren-9-yl)methyl]-L-proline has been shown to improve glucose tolerance and insulin sensitivity, reduce oxidative stress, and modulate immune responses. 5-Oxo-1-[(2,3,6,7-tetramethoxyphenanthren-9-yl)methyl]-L-proline has also been shown to have a positive effect on cardiovascular health by reducing blood pressure and improving lipid profiles.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Oxo-1-[(2,3,6,7-tetramethoxyphenanthren-9-yl)methyl]-L-proline has several advantages for use in laboratory experiments. It is a stable and easily synthesized compound that can be obtained in high purity. 5-Oxo-1-[(2,3,6,7-tetramethoxyphenanthren-9-yl)methyl]-L-proline also exhibits potent and specific activity against DPP-IV and MMPs, making it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation of 5-Oxo-1-[(2,3,6,7-tetramethoxyphenanthren-9-yl)methyl]-L-proline is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 5-Oxo-1-[(2,3,6,7-tetramethoxyphenanthren-9-yl)methyl]-L-proline. One area of interest is the development of 5-Oxo-1-[(2,3,6,7-tetramethoxyphenanthren-9-yl)methyl]-L-proline-based drugs for the treatment of cancer and neurodegenerative diseases. Another area of research is the study of the role of DPP-IV and MMPs in various biological processes, and the potential therapeutic applications of inhibiting these enzymes. Additionally, further research is needed to fully understand the biochemical and physiological effects of 5-Oxo-1-[(2,3,6,7-tetramethoxyphenanthren-9-yl)methyl]-L-proline and its potential limitations in clinical applications.
Métodos De Síntesis
5-Oxo-1-[(2,3,6,7-tetramethoxyphenanthren-9-yl)methyl]-L-proline can be synthesized through a multi-step process involving the use of various chemical reagents. The synthesis of 5-Oxo-1-[(2,3,6,7-tetramethoxyphenanthren-9-yl)methyl]-L-proline involves the condensation of L-proline with 2,3,6,7-tetramethoxyphenanthrene, followed by oxidation of the resulting intermediate to yield the final product. The synthesis of 5-Oxo-1-[(2,3,6,7-tetramethoxyphenanthren-9-yl)methyl]-L-proline is a complex process that requires careful optimization of reaction conditions to obtain high yields and purity.
Aplicaciones Científicas De Investigación
5-Oxo-1-[(2,3,6,7-tetramethoxyphenanthren-9-yl)methyl]-L-proline has been extensively studied for its potential therapeutic applications in various areas of scientific research. One of the most promising applications of 5-Oxo-1-[(2,3,6,7-tetramethoxyphenanthren-9-yl)methyl]-L-proline is in the treatment of cancer. Studies have shown that 5-Oxo-1-[(2,3,6,7-tetramethoxyphenanthren-9-yl)methyl]-L-proline exhibits potent anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. 5-Oxo-1-[(2,3,6,7-tetramethoxyphenanthren-9-yl)methyl]-L-proline has also been shown to have anti-inflammatory and neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
87227-00-7 |
|---|---|
Nombre del producto |
5-Oxo-1-[(2,3,6,7-tetramethoxyphenanthren-9-yl)methyl]-L-proline |
Fórmula molecular |
C24H25NO7 |
Peso molecular |
439.5 g/mol |
Nombre IUPAC |
(2S)-5-oxo-1-[(2,3,6,7-tetramethoxyphenanthren-9-yl)methyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C24H25NO7/c1-29-19-8-13-7-14(12-25-18(24(27)28)5-6-23(25)26)16-10-21(31-3)22(32-4)11-17(16)15(13)9-20(19)30-2/h7-11,18H,5-6,12H2,1-4H3,(H,27,28)/t18-/m0/s1 |
Clave InChI |
WHMYPWSOKGMCLN-SFHVURJKSA-N |
SMILES isomérico |
COC1=CC2=CC(=C3C=C(C(=CC3=C2C=C1OC)OC)OC)CN4[C@@H](CCC4=O)C(=O)O |
SMILES |
COC1=CC2=CC(=C3C=C(C(=CC3=C2C=C1OC)OC)OC)CN4C(CCC4=O)C(=O)O |
SMILES canónico |
COC1=CC2=CC(=C3C=C(C(=CC3=C2C=C1OC)OC)OC)CN4C(CCC4=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B31345.png)




![9,10-Anthracenedione, 1,8-bis[(4-methylphenyl)amino]-](/img/structure/B31359.png)
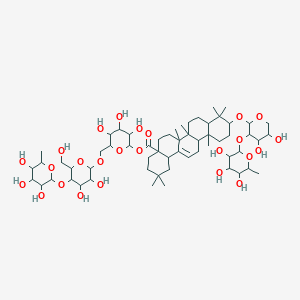
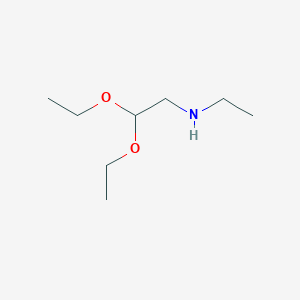
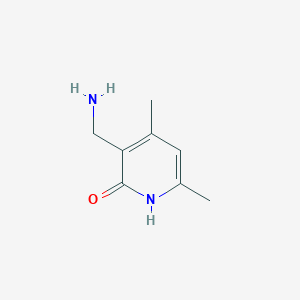
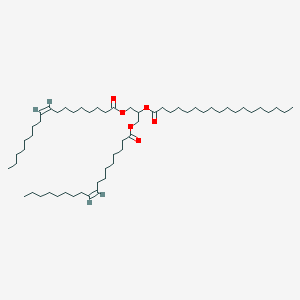
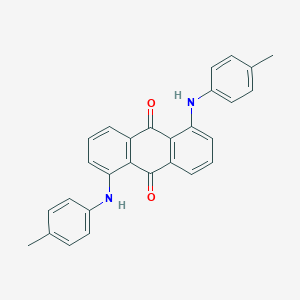
![2-[[(8R,9S,13S,14S,17S)-13-methyl-3-(oxan-2-yloxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane](/img/structure/B31380.png)
